molecular formula C16H19N5 B216104 N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No. B216104
M. Wt: 281.36 g/mol
InChI Key: WQZGWZDCCDBDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CTQ, is a novel chemical compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. CTQ is a triazoloquinoxaline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exhibits its pharmacological effects by selectively inhibiting the P2X7 receptor. The P2X7 receptor is a member of the P2X family of purinergic receptors, which are activated by extracellular ATP. The activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor by binding to the receptor's allosteric site, thereby preventing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has also been shown to exhibit anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anxiolytic effects in animal models, which could potentially lead to the development of novel anxiolytic drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anti-inflammatory and anxiolytic effects, which could also be useful in the development of novel therapeutics. However, one of the main limitations of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its relatively low solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One of the main directions is the development of novel therapeutics for various neurological disorders based on the inhibition of the P2X7 receptor. Additionally, the anxiolytic and anti-inflammatory effects of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine could also be further studied for the development of novel therapeutics. Another future direction is the study of the structure-activity relationship of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine and its analogs, which could potentially lead to the development of more potent and selective P2X7 receptor inhibitors. Overall, the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has the potential to lead to the development of novel therapeutics for various neurological disorders.

Synthesis Methods

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with cyclohexylamine, followed by the reaction of the resulting intermediate with 1-methyl-1H-1,2,4-triazole-3-amine. Another method involves the reaction of 2,3-dichloroquinoxaline with cyclohexylamine and 1-methyl-1H-1,2,4-triazole-3-amine in the presence of sodium hydride. The yield of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine obtained using these methods is relatively high, and the purity of the compound can be increased using various purification techniques.

Scientific Research Applications

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been studied extensively for its potential applications in various scientific research fields. One of the main applications of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is in the field of neuroscience, where it has been shown to exhibit potent and selective inhibition of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including inflammation, pain, and neurodegeneration. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders.

properties

Product Name

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

N-cyclohexyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C16H19N5/c1-11-19-20-16-15(17-12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)21(11)16/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18)

InChI Key

WQZGWZDCCDBDIL-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

solubility

1.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.